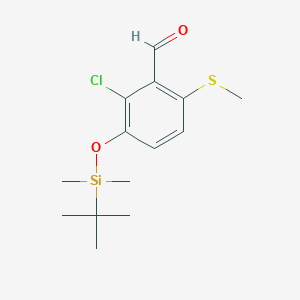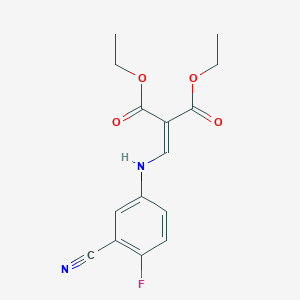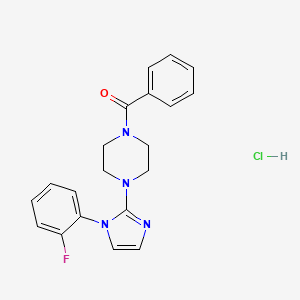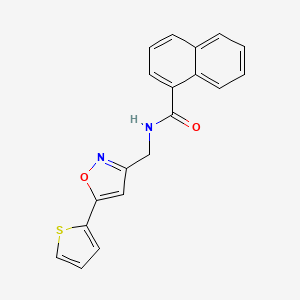![molecular formula C16H23N3O2 B2763893 N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide CAS No. 1355701-36-8](/img/structure/B2763893.png)
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide, also known as CMFAA, is a chemical compound that belongs to the class of tertiary amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves its binding to the luminal domain of VGLUT1, which prevents the transporter from undergoing the conformational changes necessary for glutamate uptake. This results in a decrease in the amount of glutamate released into the synaptic cleft, which can affect the strength and duration of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of glutamate release. Studies have shown that this compound can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, indicating a reduction in glutamate release. This can lead to a decrease in the overall excitability of neurons and affect various physiological processes such as learning and memory.
実験室実験の利点と制限
One of the main advantages of using N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide in lab experiments is its selectivity for VGLUT1. This allows researchers to specifically target this transporter and study its role in synaptic transmission. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of VGLUT1. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several potential future directions for research on N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide. One possibility is to explore its effects on other neurotransmitter systems, such as the GABAergic or dopaminergic systems. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy or Parkinson's disease. Finally, further studies could be conducted to optimize the potency and pharmacokinetic properties of this compound, which could enhance its usefulness as a research tool.
合成法
The synthesis of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves the reaction of 2-(5-ethylfuran-2-yl)azepan-1-amine with cyanomethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound as the final product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide has been found to exhibit a variety of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of neuroscience, where it has been shown to act as a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This transporter is responsible for the uptake of glutamate into synaptic vesicles, which is a crucial step in the process of neurotransmission. By inhibiting VGLUT1, this compound can modulate the release of glutamate and thus affect synaptic transmission.
特性
IUPAC Name |
N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-13-7-8-15(21-13)14-6-4-3-5-11-19(14)12-16(20)18-10-9-17/h7-8,14H,2-6,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHUBSVJAVBDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCCN2CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2763810.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)



![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)




